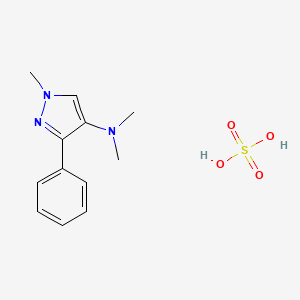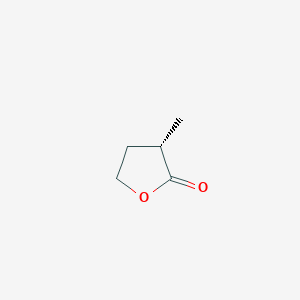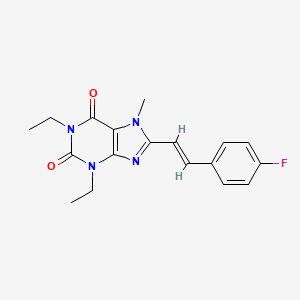
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves several steps. One common method is the nitrosation of secondary amines using nitrosonium ions (NO+) under mild conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-Crown-6 in dichloromethane. This method is efficient and provides high yields of the desired nitrosamine .
Analyse Des Réactions Chimiques
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, where it acts as an alkylating agent, causing DNA damage in cancer cells .
Mécanisme D'action
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves the alkylation of DNA. The [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group reacts with DNA, forming interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other nitrosoureas such as carmustine (BCNU), lomustine (CCNU), and semustine (MeCCNU). These compounds share the [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group and exhibit similar anticancer activities . Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- is unique due to its specific amino acid sequence, which may confer different pharmacokinetic properties and biological activities .
Propriétés
Numéro CAS |
83472-41-7 |
|---|---|
Formule moléculaire |
C16H27ClN6O5 |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-(2-chloroethyl)-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27ClN6O5/c1-10(2)8-11(14(25)19-9-13(18)24)20-15(26)12-4-3-6-22(12)16(27)23(21-28)7-5-17/h10-12H,3-9H2,1-2H3,(H2,18,24)(H,19,25)(H,20,26)/t11-,12-/m0/s1 |
Clé InChI |
GYYRDJMMVDRHEC-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















